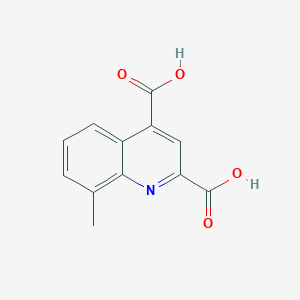

8-Methylquinoline-2,4-dicarboxylic acid

Description

Significance of Quinoline (B57606) Dicarboxylic Acid Scaffolds in Advanced Chemical Systems

Quinoline dicarboxylic acid scaffolds are a class of N-heterocyclic polycarboxylic acids that have garnered significant interest in the field of coordination chemistry. nih.govmdpi.com These molecules are highly valued as organic ligands or "building blocks" for the construction of advanced chemical systems, such as coordination polymers and metal-organic frameworks (MOFs). Their rigid structure and the presence of multiple coordination sites—typically the nitrogen atom of the quinoline ring and the oxygen atoms of the two carboxylate groups—allow them to bind with metal ions in various and often complex ways. nih.govmdpi.com

The ability of these scaffolds to act as multidentate N,O-donor ligands is crucial for creating diverse and stable supramolecular architectures. nih.gov The resulting metal complexes and coordination polymers exhibit a range of interesting properties, including magnetic, catalytic, and, notably, luminescent characteristics, which are derived from both the organic ligand and the coordinated metal center. nih.gov Despite their potential, the specific properties of quinoline-2,4-dicarboxylic acid and its derivatives as ligands are not yet fully explored, making them an active area of research for the development of new functional materials. nih.govmdpi.com

Overview of the 8-Methylquinoline-2,4-dicarboxylic Acid Structure and Research Context

This compound is a specific derivative of the quinoline dicarboxylic acid scaffold. Its chemical structure consists of a quinoline bicyclic system with two carboxylic acid functional groups attached at positions 2 and 4, and a methyl group substituted at position 8. The presence of the methyl group at the 8-position can introduce steric and electronic modifications to the ligand's coordination behavior compared to its parent compound, potentially influencing the structure and properties of the resulting metal complexes.

The primary research context for this compound is its application as a specialized organic ligand in the synthesis of novel coordination compounds. Scientists utilize this molecule to self-assemble with various metal ions, particularly lanthanides, to construct new materials with unique structural and photoluminescent properties.

| Property | Value |

|---|---|

| CAS Number | 413573-97-4 chemicalbook.com |

| Molecular Formula | C12H9NO4 chemicalbook.com |

| Formula Weight | 231.2 g/mol chemicalbook.com |

| Predicted Boiling Point | 459.0 ± 45.0 °C chemicalbook.com |

| Predicted Density | 1.462 ± 0.06 g/cm³ chemicalbook.com |

| Predicted pKa | 2.26 ± 0.10 chemicalbook.com |

Scope and Research Imperatives for this compound

The primary research imperative for this compound is the exploration and characterization of new coordination polymers and metal-organic materials. nih.govresearchgate.net The main goals in this area are to synthesize novel compounds by reacting this ligand with various metal ions and to systematically investigate the resulting structures and their physical properties, with a strong emphasis on luminescence.

Research in this area has been particularly focused on complexes with lanthanide(III) ions, which are known for their unique photoluminescent properties. nih.gov Studies on the related quinoline-2,4-dicarboxylic acid have shown that it can form three-dimensional (3D) coordination polymers with lanthanide ions like Nd(III), Eu(III), and Tb(III) through hydrothermal synthesis. nih.gov The resulting complexes exhibit luminescence, with europium complexes showing emission in the visible region and neodymium and erbium complexes emitting in the near-infrared (NIR) range. nih.gov The investigation into how the 8-methyl derivative alters these outcomes is a key driver of current research.

| Lanthanide Ion | Synthesis Method | Resulting Structure | Observed Luminescent Properties |

|---|---|---|---|

| Nd(III), Eu(III), Tb(III), Er(III) | Temperature-dependent hydrothermal method (100, 120, and 150 °C) nih.gov | Forms 3D coordination polymers with the general formula [Ln2(Qdca)3(H2O)4]·H2O. nih.gov | Europium complexes show emission in the visible spectrum, while Neodymium and Erbium complexes emit in the near-infrared (NIR) range. nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

8-methylquinoline-2,4-dicarboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO4/c1-6-3-2-4-7-8(11(14)15)5-9(12(16)17)13-10(6)7/h2-5H,1H3,(H,14,15)(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUXYIPCFZUXPQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=CC(=N2)C(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 8 Methylquinoline 2,4 Dicarboxylic Acid and Its Derivatives

Direct Synthetic Routes to 8-Methylquinoline-2,4-dicarboxylic Acid Systems

Direct synthetic strategies aim to construct the fully substituted quinoline (B57606) core in a minimal number of steps, often through cascade or multi-component reactions. These modern approaches offer high efficiency and regioselectivity.

Recent advancements in organometallic catalysis have led to novel methods for quinoline synthesis. One such powerful strategy is the copper(II)-catalyzed cascade annulation. This approach facilitates the one-pot synthesis of 2,4-disubstituted quinolines from simple anilines and two molecules of alkyne esters. rsc.org The reaction proceeds with excellent regioselectivity and tolerance for various functional groups. rsc.org

The proposed mechanism involves the formation of enamine and propargylic imine intermediates, catalyzed by Cu(OTf)₂. rsc.org In the context of synthesizing an 8-methylquinoline-2,4-dicarboxylate precursor, this reaction would utilize 2-methylaniline (o-toluidine) as the aniline (B41778) component and an appropriate alkyne ester. The copper catalyst orchestrates a cascade of reactions, leading to the formation of the desired quinoline ring system with substituents at the 2- and 4-positions. rsc.org A related copper(II)-catalyzed three-component cascade annulation involving diaryliodoniums, nitriles, and alkynes also provides a regioselective route to multiply substituted quinolines. nih.gov

Table 1: Key Reactants in Copper-Catalyzed Annulation

| Reactant | Role |

|---|---|

| Substituted Aniline (e.g., o-toluidine) | Provides the benzene (B151609) ring and nitrogen atom for the quinoline core. |

| Alkyne Esters | Act as a source for the remaining carbon atoms of the pyridine (B92270) ring. |

Once this compound is synthesized, it can be converted to its corresponding esters, such as the dimethyl or diethyl ester, for further modification or purification. The most common method for this transformation is the Fischer esterification. This reaction involves treating the dicarboxylic acid with an alcohol (e.g., methanol (B129727) or ethanol) in the presence of a strong acid catalyst, such as sulfuric acid. masterorganicchemistry.com

The mechanism begins with the protonation of the carbonyl oxygen of a carboxylic acid group, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. A series of proton transfers and the subsequent elimination of a water molecule yield the final ester product. masterorganicchemistry.com This process is repeated for the second carboxylic acid group to yield the diester.

Indirect Synthesis and Precursor Chemistry of Quinoline Carboxylic Acids

Indirect methods rely on well-established, classical name reactions to first construct a simpler quinoline core, which is then elaborated through subsequent functional group manipulations like oxidation or derivatization.

Several classical reactions provide access to the fundamental quinoline scaffold, which can be designed to incorporate the necessary precursors for the final product. iipseries.org

Pfitzinger Reaction : This reaction is a primary method for synthesizing quinoline-4-carboxylic acids. It involves the condensation of isatin (B1672199) or its derivatives with a carbonyl compound containing an α-methylene group in the presence of a base. wikipedia.orgresearchgate.net The base hydrolyzes isatin to an intermediate keto-acid, which then reacts with the carbonyl compound to form the imine, followed by cyclization and dehydration to yield the quinoline-4-carboxylic acid. wikipedia.org To generate a precursor for the target molecule, an appropriately substituted isatin could be used. This method is particularly valuable for directly installing the C4-carboxyl group. ui.ac.id

Gould-Jacobs Reaction : This reaction synthesizes 4-hydroxyquinoline (B1666331) derivatives from anilines and diethyl ethoxymethylenemalonate. iipseries.orgwikiwand.com The process begins with the substitution of the ethoxy group by the aniline, followed by a thermally induced cyclization. ablelab.eu The resulting 4-hydroxy-3-carboalkoxyquinoline can be hydrolyzed and decarboxylated. wikiwand.com Using 2-methylaniline as the starting material would yield an 8-methyl-4-hydroxyquinoline core, a key intermediate for further functionalization.

Friedländer Synthesis : The Friedländer synthesis is a condensation reaction between a 2-aminobenzaldehyde (B1207257) or 2-aminoketone and a compound containing a reactive α-methylene group (e.g., a ketone or aldehyde). wikipedia.orgjk-sci.com This reaction, which can be catalyzed by acids or bases, is a straightforward method for forming the quinoline ring. wikipedia.orgfly-chem.com The choice of a substituted 2-aminobenzaldehyde and a dicarbonyl compound could lead to the desired substitution pattern.

Doebner-Miller Reaction : This reaction is a variation of the Skraup synthesis and typically involves reacting an aniline with an α,β-unsaturated carbonyl compound under acidic conditions to form substituted quinolines. nih.govwikipedia.org The reaction is known to produce 2- and 4-substituted quinolines. nih.gov

Skraup Reaction : One of the oldest methods for quinoline synthesis, the Skraup reaction involves heating an aniline with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene. nih.govwikipedia.org The reaction proceeds through the dehydration of glycerol to acrolein, followed by conjugate addition of the aniline, cyclization, and oxidation. numberanalytics.com To specifically synthesize an 8-methylquinoline (B175542) precursor, 2-methylaniline (o-toluidine) would be used as the starting aromatic amine. chemicalbook.com

Table 2: Overview of Classical Quinoline Syntheses

| Reaction Name | Key Reactants | Primary Product Type | Relevance to Target Synthesis |

|---|---|---|---|

| Pfitzinger | Isatin + Carbonyl Compound | Quinoline-4-carboxylic acids wikipedia.org | Direct introduction of the C4-carboxyl group. |

| Gould-Jacobs | Aniline + Malonic Ester Derivative | 4-Hydroxyquinolines wikiwand.com | Forms 8-methyl substituted core from o-toluidine (B26562). |

| Friedländer | 2-Aminobenzaldehyde/ketone + α-Methylene Carbonyl | Substituted Quinolines wikipedia.org | Versatile core construction. |

| Doebner-Miller | Aniline + α,β-Unsaturated Carbonyl | 2,4-Disubstituted Quinolines iipseries.org | Potential for direct 2,4-substitution. |

A common strategy for introducing carboxylic acid groups onto a pre-formed quinoline ring is the oxidation of alkyl (e.g., methyl) substituents. The relative stability of the aromatic quinoline core allows for the selective oxidation of side-chain alkyl groups under controlled conditions. pvamu.edu

For the synthesis of this compound, a hypothetical precursor such as 2,4,8-trimethylquinoline (B92759) could be subjected to vigorous oxidation. Oxidizing agents like potassium permanganate (B83412) or chromic acid have been traditionally used for this purpose. tandfonline.com A patent describes the oxidation of a 2-vinyl-4-quinoline carboxylic acid to quinoline-2,4-dicarboxylic acid using potassium permanganate in a basic solution. google.com

More specialized reagents can offer higher yields and milder conditions. For instance, nickel peroxide has been shown to effectively oxidize methylquinolines to their corresponding carboxylic acids at room temperature in an aqueous base. tandfonline.comtandfonline.com This method successfully converted both 2-methylquinoline-3-carboxylic acid and 3-methyl-2-carboxylic acid into quinoline-2,3-dicarboxylic acid in high yields. tandfonline.com Additionally, palladium-catalyzed aerobic oxidation has been demonstrated for the regioselective oxidation of 8-methylquinolines, primarily yielding 8-quinolylmethyl acetates, but with the corresponding 8-quinoline carboxylic acids as minor products. rsc.org

Another indirect route involves starting with a more readily available quinoline carboxylic acid and performing chemical modifications to introduce the remaining functional groups. This multi-step approach allows for the systematic construction of the target molecule.

For example, a synthetic pathway could begin with the Pfitzinger reaction of isatin and a suitable ketone to produce a 2-substituted-8-methylquinoline-4-carboxylic acid. The substituent at the 2-position would be chosen such that it can be chemically transformed into a carboxylic acid in a subsequent step. A patented method illustrates a similar multi-step process starting from an isatin derivative, which undergoes ring-opening, condensation, addition, elimination, and finally oxidation and decarboxylation to yield the desired quinoline-4-carboxylic acid derivative. google.com Another derivatization strategy involves the nucleophilic substitution of haloquinolines. For instance, a 4-chloro-8-methylquinolin-2(1H)-one can be synthesized and its chloro group can be substituted to build more complex structures. mdpi.com

Regioselective Synthesis and Stereochemical Considerations

The synthesis of specifically substituted quinoline derivatives such as this compound requires precise control over the placement of functional groups on the heterocyclic core. Regioselectivity, which dictates the position of substitution, is a paramount challenge in synthetic organic chemistry. Furthermore, when functionalization introduces chiral centers, understanding and controlling the stereochemical outcome is crucial. This section explores established and potential strategies for achieving positional control of carboxylic acid moieties on the quinoline scaffold and discusses stereochemical aspects observed in related quinoline functionalization reactions.

Strategies for Positional Control of Carboxylic Acid Moieties

The introduction of two carboxylic acid groups at the C2 and C4 positions of an 8-methylquinoline ring demands a synthetic plan that can selectively functionalize these specific sites. The synthesis of quinoline-4-carboxylic acids is well-established through classic named reactions, while functionalization at the C2 position often requires different approaches, such as those involving C-H activation or the use of activated intermediates.

One of the most prominent methods for the regioselective synthesis of quinoline-4-carboxylic acids is the Doebner reaction . This is a three-component reaction that involves an aniline, an aldehyde, and pyruvic acid. nih.govacs.org The mechanism inherently directs the formation of the carboxylic acid group at the C4 position of the quinoline ring. nih.gov While traditionally challenging with electron-deficient anilines, recent advancements have expanded the substrate scope, making it a versatile tool. acs.org Another classical approach is the Pfitzinger reaction , which utilizes isatin and a carbonyl compound to produce quinoline-4-carboxylic acid derivatives. nih.govfrontiersin.org However, the Pfitzinger reaction is often conducted under basic conditions, which can limit its compatibility with sensitive functional groups. nih.gov

Achieving carboxylation at the C2 position is less straightforward and often relies on modern synthetic methodologies. Transition metal-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of quinoline. mdpi.com While many examples focus on C-C or C-N bond formation, the principles can be extended to carboxylation. The nitrogen atom in the quinoline ring can act as a directing group to guide the metal catalyst to the C2 or C8 position. rsc.orgnih.gov For instance, the use of quinoline-N-oxides can facilitate functionalization at the C2-position. rsc.org

A potential strategy for synthesizing this compound could involve a multi-step sequence. First, a Doebner reaction using 2-methylaniline, an appropriate aldehyde, and pyruvic acid could be employed to construct the 8-methylquinoline-4-carboxylic acid core. Subsequently, the C2-position could be functionalized. This might be achieved through N-oxidation of the quinoline nitrogen, followed by a directed C-H activation/carboxylation step at the C2 position. A series of quinoline dicarboxylic derivatives has been synthesized by controlling the regioselectivity of the Doebner-Miller cyclization step, indicating that fine-tuning reaction conditions and intermediates is key to positional control. nih.gov

Table 1: Comparison of Synthetic Reactions for Quinoline Carboxylic Acid Synthesis

| Reaction Name | Typical Reactants | Position of Carboxylation | Advantages | Limitations |

|---|---|---|---|---|

| Doebner Reaction | Aniline, Aldehyde, Pyruvic Acid | C4 | Three-component, one-pot synthesis. acs.org | Can have low yields with electron-deficient anilines. nih.govacs.org |

| Pfitzinger Reaction | Isatin, Carbonyl Compound | C4 | Conventional method for quinoline-4-carboxylic acids. nih.gov | Basic conditions limit substrate scope with unstable functional groups. nih.gov |

| Povarov Reaction | Aniline, Aldehyde, Alkene | (Not direct for acids) | Three-component synthesis of quinolines, which can be later functionalized. nih.govacs.org | Limited examples using electron-deficient anilines. nih.govacs.org |

| C-H Activation | Quinoline derivative, Catalyst, (Carboxylating agent) | Variable (e.g., C2, C8) | Direct functionalization of the quinoline core. mdpi.com | Requires specific directing groups and catalysts for high regioselectivity. rsc.org |

Stereochemical Aspects in Related Quinoline Functionalization

While this compound itself is achiral, the functionalization of its derivatives or related quinoline compounds can create stereocenters, making stereochemical control a critical consideration. Research into the functionalization of the quinoline scaffold provides insights into managing stereochemistry in these complex molecules.

A notable example involves the Cp*Co(III)-catalyzed C-H bond functionalization at the C-8 position of quinoline. In a reaction between a quinoline-N-oxide and a 1,6-enyne, a hydrobenzofuran moiety was tethered to the quinoline core. The resulting product contained multiple stereocenters, and its precise structure and stereochemistry were unequivocally established using X-ray crystallography. rsc.org This highlights the ability of transition metal catalysis to not only direct the regioselectivity but also to control the spatial arrangement of atoms in the product.

Another relevant area is the development of asymmetric reactions. For instance, a variation of the Ugi reaction, a multicomponent reaction known for its ability to generate molecular complexity, has been adapted for quinoline synthesis. By substituting the typical carboxylic acid component with quinoline-N-oxides, α-quinolinamino amides were synthesized. rsc.org Such products inherently contain a stereocenter at the α-carbon, and the development of enantioselective versions of this reaction would be a significant step toward controlling the stereochemistry of C2-functionalized quinoline derivatives.

These examples underscore that as synthetic routes to complex quinoline derivatives are developed, particularly those involving the addition of substituents with chiral potential, the stereochemical outcome must be carefully analyzed and controlled. The use of chiral catalysts, auxiliaries, or stereoselective reaction pathways will be essential for the synthesis of enantiomerically pure functionalized quinoline compounds.

Chemical Reactivity and Functionalization of 8 Methylquinoline 2,4 Dicarboxylic Acid

Electrophilic and Nucleophilic Substitution Reactions on the Quinoline (B57606) Ring and Carboxyl Groups

The reactivity of the quinoline ring in 8-methylquinoline-2,4-dicarboxylic acid is heavily dictated by the two strongly electron-withdrawing carboxylic acid groups. These groups deactivate the aromatic system, making classical electrophilic aromatic substitution reactions, such as nitration or halogenation, exceedingly difficult. The electron density of both the benzene (B151609) and pyridine (B92270) rings is significantly reduced, diminishing their susceptibility to attack by electrophiles.

Conversely, the susceptibility of the quinoline core to nucleophilic attack is enhanced, particularly at positions alpha and gamma to the ring nitrogen (C2 and C4). iust.ac.ir However, for a nucleophilic aromatic substitution to occur, a suitable leaving group (e.g., a halide) must be present at these positions. In the parent this compound, such reactions are not directly applicable. An exception is the potential for ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanisms under harsh conditions with powerful nucleophiles like sodium amide, though this is less common for highly substituted quinolines. iust.ac.ir

The most significant sites for nucleophilic substitution on the molecule are the carbonyl carbons of the two carboxylic acid groups. These groups readily undergo nucleophilic acyl substitution, which is a cornerstone of their chemistry. This reactivity allows for the conversion of the carboxylic acids into a wide array of functional groups, including:

Esters: Formed by reaction with alcohols under acidic conditions (Fischer esterification) or via an acid chloride intermediate.

Amides: Generated by reacting the acid with amines, often requiring activation with coupling agents or conversion to an acid chloride.

Acid Halides: Produced by treatment with reagents like thionyl chloride or oxalyl chloride.

These transformations are fundamental for creating derivatives with altered physical, chemical, and biological properties. For instance, the reaction of 4-chloro-8-methylquinolin-2(1H)-one, a related structure, with various nucleophiles demonstrates the high reactivity of the C4 position when a good leaving group is present. mdpi.comresearchgate.net

Oxidation and Reduction Pathways of the Quinoline Core and Carboxylic Acid Functionalities

The oxidation and reduction of this compound can be directed at either the quinoline core, the methyl group, or the carboxylic acid functionalities.

Oxidation: The 8-methyl group is a prime target for oxidation. Transition metal-catalyzed aerobic oxidation provides a regioselective method for this transformation. For example, Palladium(II) complexes derived from 2,6-pyridinedicarboxylic acid have been shown to effectively catalyze the oxidation of 8-methylquinolines in an acetic acid-acetic anhydride (B1165640) solution. researchgate.net This process primarily yields the corresponding 8-quinolylmethyl acetates, with the 8-quinoline carboxylic acid as a minor product. researchgate.net This suggests a pathway for converting this compound into quinoline-2,4,8-tricarboxylic acid. Another established method for oxidizing a methyl group on a quinoline ring is the Pinnick oxidation, which utilizes reagents like sodium chlorite (B76162) (NaClO₂) and a scavenger. mdpi.com

The quinoline ring itself is relatively resistant to oxidation due to its aromaticity. However, under harsh conditions with strong oxidizing agents, degradation of the ring can occur.

Reduction: The reduction of the quinoline core is challenging but achievable. Catalytic hydrogenation can reduce the pyridine ring selectively under certain conditions. The carboxylic acid groups are generally difficult to reduce. Strong reducing agents like lithium aluminum hydride (LiAlH₄) would be required, which would likely reduce both the carboxylic acids to primary alcohols and potentially affect the heterocyclic ring. Selective reduction of the carboxylic acids in the presence of the quinoline ring would necessitate the use of milder, more specific reagents like borane (B79455) (BH₃) complexes, often requiring careful control of reaction conditions. The reduction of a related quinoline derivative containing a C3 methyl group and a C4 carboxylic acid ester proved challenging, requiring harsh conditions for ester hydrolysis, which often led to side product formation. nih.gov

C-H Bond Activation and Functionalization Strategies Adjacent to the Quinoline Ring

The functionalization of the C(sp³)–H bonds of the 8-methyl group represents one of the most powerful and modern strategies for elaborating the 8-methylquinoline (B175542) scaffold. The nitrogen atom of the quinoline ring acts as an excellent chelating directing group, enabling transition-metal catalysts to selectively activate the C-H bonds of the adjacent methyl group. nih.gov This approach is atom-economical and allows for the direct formation of new carbon-carbon and carbon-heteroatom bonds. researchgate.net

Numerous transition metals, including rhodium, ruthenium, and cobalt, have been employed to catalyze a variety of C-H functionalization reactions on 8-methylquinolines. nih.govresearchgate.net

Key C-H Activation Strategies:

Alkenylation: Rhodium(III) and Cobalt(III) catalysts have been successfully used for the C-H alkenylation of 8-methylquinolines with various alkynes and alkenes. researchgate.netacs.org These reactions typically proceed with high regioselectivity and stereoselectivity. acs.org

Alkylation: The direct alkylation of the 8-methyl group has been achieved using strained olefins or α-diazocarbonyl compounds as coupling partners, often catalyzed by Rh(III) complexes. researchgate.netresearchgate.net Ruthenium(II) catalysts have also been reported for the alkylation with olefins. researchgate.net

Arylation: Ruthenium-catalyzed arylation of the 8-methyl C(sp³)–H bond has been developed, providing a direct route to form C-C bonds with aryl partners. researchgate.net

Amidation: Rhodium(III)-catalyzed C(sp³)-H bond amidation using N-hydroxyphthalimides as the amidation source has been explored, enabling the formation of C-N bonds. researchgate.net

The general mechanism for these transformations involves the formation of a five-membered cyclometallated intermediate, where the transition metal is coordinated to the quinoline nitrogen and bonded to the methyl carbon. researchgate.netresearchgate.net This intermediate then undergoes further reaction with the coupling partner, followed by reductive elimination or another terminal step to release the functionalized product and regenerate the catalyst. researchgate.net

| Catalyst System | Reaction Type | Coupling Partner | Key Features | Reference |

|---|---|---|---|---|

| [CpRhCl₂]₂ | Alkylation | α-diazocarbonyl compounds | Milder reaction conditions, yields up to 99%. | researchgate.net |

| [CpRhCl₂]₂ | Alkenylation | Alkenes | Follows alkene insertion into the Rh-C bond. | researchgate.net |

| [Cp*Co(CO)₂I₂] | Alkenylation | Alkynes | Highly regioselective, tolerates various functional groups. | acs.org |

| [RuCl₂(p-cymene)]₂ | Alkylation | Olefins (acrylates, styrenes) | Direct alkylation of C(sp³)-H bond. | researchgate.net |

| Rh(III) Catalyst | Amidation | N-hydroxyphthalimides | Forms C(sp³)-N bond. | researchgate.net |

Derivatization Strategies for Analytical and Synthetic Enhancement

Derivatization of this compound is crucial for overcoming analytical challenges and for synthesizing new chemical entities. The two carboxylic acid groups are the primary handles for these modifications.

The direct analysis of polar compounds like dicarboxylic acids by liquid chromatography-mass spectrometry (LC-MS), particularly using reversed-phase columns, is often problematic due to poor retention and low ionization efficiency. nih.gov Esterification is a common derivatization strategy to address these issues. By converting the polar carboxylic acid groups into less polar ester groups, several analytical benefits are achieved:

Increased Hydrophobicity: Enhances retention on reversed-phase LC columns.

Improved Volatility: Beneficial for certain ionization techniques.

Enhanced Ionization Efficiency: The choice of esterifying agent can introduce an easily ionizable moiety, significantly boosting signal intensity in MS detection.

A variety of reagents can be used for the derivatization of carboxylic acids for LC-MS analysis, including phenylenediamine-based agents that introduce an ionizable benzimidazole (B57391) group. nih.gov For synthesis, methyl esterification of quinoline carboxylic acids has been successfully achieved using reagents like trimethylsilyldiazomethane (B103560) (TMS-diazomethane). nih.gov The rate of esterification is often slow and may require acid catalysis to proceed efficiently. researchgate.net

Beyond simple esterification, other chemical derivatizations can be employed to improve chromatographic performance. The goal is to create a derivative that is more stable, has better peak shape, and is more easily separated from matrix components. nih.gov For carboxylic acids, derivatization strategies often involve reaction with agents that tag the carboxyl group. For example, 2-hydrazinoquinoline (B107646) has been developed as an effective derivatization agent for the simultaneous LC-MS analysis of carboxylic acids, aldehydes, and ketones. nih.gov Such derivatization not only improves chromatographic behavior but can also increase the sensitivity of detection by introducing a group with high ionization efficiency. mdpi.com The process typically involves activating the carboxylic acid with a coupling agent, such as ethyl-(N',N'-dimethylamino)propylcarbodiimide (EDC), to facilitate the reaction. mdpi.comnih.gov

The structure of this compound is well-suited for derivatization into spectroscopic probes, particularly chemosensors for metal ions. The quinoline nucleus itself is a well-known fluorophore, and its carboxylic acid groups can be converted into ligands capable of binding metal ions.

A common strategy involves converting the carboxylic acids into amides. For example, derivatization with 8-aminoquinoline (B160924) would produce an amide derivative with a powerful N,N-bidentate chelation site. mdpi.com The binding of a target metal ion to this site can cause significant changes in the molecule's spectroscopic properties, such as:

Fluorescence Quenching or Enhancement: Coordination of a metal can perturb the electronic state of the quinoline fluorophore, leading to a measurable change in fluorescence intensity.

Changes in UV-Visible Absorption: The formation of a metal complex often results in a shift in the absorption maxima (a chromogenic response).

Complexes formed between related ligands like pyridine-2,6-dicarboxylic acid and 8-hydroxyquinoline (B1678124) have been synthesized and characterized, demonstrating how these heterocyclic dicarboxylic acid scaffolds can be used to create materials with specific spectroscopic and thermal properties. researchgate.net By carefully designing the derivative, probes with high sensitivity and selectivity for specific metal ions can be developed.

Coordination Chemistry and Metal Complexation of 8 Methylquinoline 2,4 Dicarboxylic Acid

Ligand Design Principles for Quinoline (B57606) Dicarboxylic Acids

The design of ligands is a crucial aspect of coordination chemistry, as the structure and properties of the resulting metal complexes are highly dependent on the nature of the organic molecule. Quinoline dicarboxylic acids, including the 8-methyl derivative, are notable for their potential to act as multidentate ligands, offering a combination of nitrogen and oxygen donor atoms for metal coordination.

Bidentate, Tridentate, and Polydentate Coordination Modes through Nitrogen and Carboxylate Oxygen Atoms

Quinoline dicarboxylic acids are classified as N-heterocyclic polycarboxylic acids and are considered excellent candidates for the formation of metal complexes due to their varied coordination modes. uncw.edu The deprotonated carboxylate groups at the 2- and 4-positions, along with the heterocyclic nitrogen atom, provide multiple sites for binding to a metal center. This allows for a range of coordination modes, including bidentate, tridentate, and even polydentate binding.

In a typical scenario, the ligand can coordinate to a metal ion in a bidentate fashion through one of the carboxylate groups, or through the nitrogen atom and one of the carboxylate oxygen atoms. A tridentate coordination mode can be achieved when the metal ion binds to the nitrogen atom and both carboxylate groups simultaneously. The specific coordination mode adopted is influenced by several factors, including the nature of the metal ion, the reaction conditions, and the presence of other ligands in the coordination sphere. For instance, in coordination polymers of the parent compound, quinoline-2,4-dicarboxylic acid (Qdca2-), the ligand has been observed to act as a bridging or bridging-chelating building block, connecting two to five metal centers through seven distinct coordination modes. uncw.edu These varied coordination behaviors are largely dictated by the different ways the carboxylate groups can bind to the metal centers. uncw.edu

Chelation Effects and Stability of Metal-Ligand Complexes

The ability of 8-Methylquinoline-2,4-dicarboxylic acid to form chelate rings with a metal ion is a key factor in the stability of its complexes. Chelation involves the formation of a five- or six-membered ring containing the metal ion, which is entropically more favorable than coordination with monodentate ligands. Highly preorganized ligands, which are sterically constrained in a conformation suitable for metal complexation, tend to form more stable complexes and exhibit higher metal ion selectivity compared to more flexible analogues. researchgate.net

Formation of Homoleptic and Heteroleptic Coordination Complexes

The coordination sphere of a metal ion can be occupied by one or more types of ligands, leading to the formation of homoleptic or heteroleptic complexes, respectively.

Binary Metal(II) Complexes with this compound

Binary metal(II) complexes are formed when the metal ion is coordinated solely to this compound ligands. In such homoleptic complexes, all the coordination sites of the metal are occupied by the same ligand. While specific research on binary metal(II) complexes of this compound is limited, studies on related 8-hydroxyquinoline (B1678124) derivatives have shown the formation of stable complexes with various divalent metal ions. scirp.org The stoichiometry of these complexes is often 1:2 (metal:ligand), leading to the formation of neutral or charged species depending on the deprotonation state of the ligand.

Ternary Coordination Systems Incorporating Ancillary Ligands

Ternary coordination systems, also known as mixed-ligand complexes, involve the coordination of the metal ion to this compound along with one or more different ancillary ligands. The introduction of a second ligand can significantly modify the properties of the resulting complex, including its structure, stability, and reactivity. Most of the reported metal complexes of the parent quinoline-2,4-dicarboxylic acid are built up from transition metals and N-donor auxiliary ligands such as 1,10-phenanthroline, 4,4'-bipyridine, or 2,2'-bipyridine. uncw.edu The formation of these heteroleptic complexes is a promising strategy for developing new compounds with tailored properties. mdpi.com

Metal-Organic Frameworks (MOFs) and Coordination Polymers Utilizing Dicarboxylic Acid Ligands

Dicarboxylic acids are widely used as organic linkers in the construction of metal-organic frameworks (MOFs) and coordination polymers. These materials are characterized by their extended network structures, which are formed through the coordination of metal ions or clusters with organic ligands. The properties of MOFs and coordination polymers, such as their porosity, stability, and functionality, can be tuned by judiciously selecting the metal and organic components.

Research on the parent compound, quinoline-2,4-dicarboxylic acid, has demonstrated its utility as a building block for novel 3D coordination polymers with lanthanide(III) ions. uncw.edu These materials, with the general formula [Ln2(Qdca)3(H2O)4]·H2O, were synthesized hydrothermally, and their structural diversity was found to be dependent on the reaction temperature. uncw.edu The Qdca2- ligand in these structures acts as a versatile bridging or bridging-chelating linker, connecting multiple metal centers. uncw.edu

The structural details of a representative europium(III) coordination polymer, [Eu2(Qdca)3(H2O)4]·H2O, are presented in the table below. This complex crystallizes in the triclinic P-1 space group. uncw.edu

Table 1: Crystallographic Data for [Eu2(Qdca)3(H2O)4]·H2O

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 9.987(3) |

| b (Å) | 12.145(4) |

| c (Å) | 14.876(5) |

| α (°) | 107.89(3) |

| β (°) | 99.45(3) |

| γ (°) | 101.45(3) |

| Volume (ų) | 1618.3(9) |

Data from a study on the parent quinoline-2,4-dicarboxylic acid. uncw.edu

In this structure, the europium(III) ions are eight-coordinated, and the Qdca2- anion exhibits three different coordination types, acting as a tetradentate bridging-chelating ligand that connects three different metal centers. uncw.edu The carboxylate group at the 2-position acts as a monodentate group, forming a five-membered ring with the europium atom and the quinoline nitrogen. uncw.edu

Table 2: Selected Bond Lengths for [Eu2(Qdca)3(H2O)4]·H2O

| Bond | Length (Å) |

| Eu-Ow | 2.454(4) - 2.473(5) |

Data from a study on the parent quinoline-2,4-dicarboxylic acid. uncw.edu

The presence of coordinated and non-coordinated water molecules is crucial for the stability of these frameworks. uncw.edu The removal of these water molecules typically leads to the decomposition of the metal-organic framework. uncw.edu

Cyclometalation Phenomena Involving Quinoline Scaffolds

Cyclometalation is a type of organometallic reaction that involves the intramolecular activation of a C-H bond by a metal center, leading to the formation of a metallacycle. This process is of significant interest in organometallic chemistry and catalysis. The quinoline scaffold, particularly when substituted at the 8-position, provides a classic example of a ligand pre-disposed to cyclometalation.

For derivatives like 8-methylquinoline (B175542), the nitrogen atom of the quinoline ring can coordinate to a metal center, positioning the methyl group in close proximity for C-H bond activation. This "chelating assistance" facilitates the intramolecular reaction. The presence of the chelating nitrogen atom in 8-methylquinoline makes it an ideal substrate for various C(sp³)-H functionalization reactions, as it readily forms cyclometallated complexes with a range of transition metals. nih.gov This has been exploited for the selective synthesis of functionalized quinolines. nih.gov

The C(sp³)–H bond of the 8-methyl group can be activated by various transition metal catalysts, including those based on palladium, rhodium, and cobalt. For instance, palladium-catalyzed reactions have been developed for the nitration of the methyl group in 8-methylquinolines. acs.org Similarly, Cp*Co(III) has been shown to catalyze the efficient and highly regioselective alkenylation of the C(sp³)–H bond of 8-methylquinoline with alkynes under mild conditions. acs.org Experimental and computational studies suggest that these reactions often proceed through an initial cyclometalation step, which is facilitated by an external base in a concerted metalation-deprotonation pathway. acs.org Rhodium(III) catalysts have also been employed for the C-H activation of 8-methylquinoline with α-diazocarbonyl compounds. researchgate.net

In the context of this compound, the presence of the 8-methyl group would predispose this ligand to similar cyclometalation reactions. The initial coordination of a metal ion would likely involve the nitrogen atom of the quinoline ring and one or both of the carboxylate groups. This coordination would bring the 8-methyl group into close proximity to the metal center, facilitating the activation of a C-H bond and the formation of a palladacycle or a similar metallacycle with other transition metals. rsc.org

However, the electronic and steric properties of the dicarboxylic acid groups would likely influence the cyclometalation process. The electron-withdrawing nature of the carboxylate groups could potentially make the quinoline ring less electron-rich, which might affect the kinetics of the C-H activation step. Sterically, the carboxylate groups, particularly the one at the 4-position, could influence the approach of the metal catalyst and the geometry of the resulting metallacycle. Despite these potential influences, the strong driving force for the formation of a stable five- or six-membered metallacycle through chelation-assisted C-H activation suggests that cyclometalation would be a feasible and important aspect of the coordination chemistry of this compound with appropriate transition metal precursors.

Spectroscopic Characterization and Structural Elucidation

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Gas Chromatography-Mass Spectrometry (GC-MS)

Without access to primary or secondary sources containing this specific analytical data, a detailed and factual article on the spectroscopic properties of 8-Methylquinoline-2,4-dicarboxylic acid cannot be constructed.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Fingerprinting

No experimental Infrared (IR) or Raman spectroscopy data for this compound could be located. This information is crucial for identifying the vibrational modes of the molecule's functional groups, such as the carboxylic acid O-H and C=O stretches, and the characteristic vibrations of the substituted quinoline (B57606) ring system. Without this data, a detailed analysis of its spectroscopic fingerprint is not possible.

Electronic Absorption Spectroscopy (UV-Vis) for Electronic Transitions and Conjugation

There is no available Ultraviolet-Visible (UV-Vis) spectroscopic data for this compound. Such data would provide insight into the electronic transitions (e.g., π→π* and n→π*) within the conjugated quinoline system and how they are influenced by the methyl and dicarboxylic acid substituents. The absorption maxima (λmax) and molar absorptivity values remain undetermined.

X-ray Diffraction Analysis for Solid-State Structural Determination

A crystallographic study of this compound has not been reported in the searched literature. Therefore, crucial data regarding its solid-state structure, including crystal system, space group, unit cell dimensions, bond lengths, bond angles, and intermolecular interactions (like hydrogen bonding from the carboxylic acid groups), are not known.

Further empirical research is required to determine the spectroscopic and structural properties of this compound.

Theoretical and Computational Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of 8-Methylquinoline-2,4-dicarboxylic acid at the atomic and molecular level.

Density Functional Theory (DFT) is a widely used computational method to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For derivatives of quinoline-2-carboxylic acid, DFT calculations, such as those employing the B3LYP functional, have been utilized to refine molecular structures. mdpi.com These calculations can predict bond lengths and angles, which are often in good agreement with experimental data obtained from techniques like X-ray crystallography. researchgate.netresearchgate.net

To investigate the behavior of this compound when it absorbs light and enters an excited state, Time-Dependent Density Functional Theory (TD-DFT) is employed. rsc.orgresearchgate.net This method is a powerful tool for predicting the electronic absorption spectra of molecules. researchgate.net By calculating the energies of electronic transitions, TD-DFT can help assign the absorption bands observed in experimental UV-Vis spectra. nih.gov

The accuracy of TD-DFT calculations can depend on the choice of the exchange-correlation functional. nih.gov For organic molecules, different functionals may provide varying levels of accuracy for different types of electronic excitations. nih.gov These calculations provide valuable information about the nature of the excited states, which is essential for understanding the photophysical and photochemical properties of the compound. rsc.orgarxiv.org

The Gauge-Including Atomic Orbital (GIAO) method is a theoretical approach used to predict the Nuclear Magnetic Resonance (NMR) chemical shifts of a molecule. rsc.org This method, often used in conjunction with DFT, can provide theoretical ¹H and ¹³C NMR spectra that can be compared with experimental data to confirm the molecular structure. researchgate.net

The GIAO method calculates the magnetic shielding tensors for each nucleus in the molecule, which are then used to determine the chemical shifts. The accuracy of these predictions can be quite high, aiding in the assignment of complex NMR spectra and providing confidence in the structural elucidation of newly synthesized compounds. rsc.org

Analysis of Frontier Molecular Orbitals (FMOs) and Reactivity Descriptors

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the chemical reactivity of a molecule. researchgate.netnih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of the molecule's kinetic stability and chemical reactivity. scispace.com

For quinoline (B57606) derivatives, DFT calculations have been used to determine the energies of the HOMO and LUMO. mdpi.comresearchgate.net This analysis helps to identify the regions of the molecule that are most likely to be involved in chemical reactions. researchgate.net Reactivity descriptors, such as electronegativity, chemical hardness, and global softness, can be calculated from the HOMO and LUMO energies to provide a more quantitative measure of the molecule's reactivity.

Table 1: Key Reactivity Descriptors Derived from FMO Analysis

| Descriptor | Formula | Description |

| Ionization Potential (I) | I ≈ -EHOMO | The minimum energy required to remove an electron from the molecule. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to the molecule. |

| Electronegativity (χ) | χ = (I + A) / 2 | A measure of the molecule's ability to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | A measure of the molecule's resistance to changes in its electron distribution. |

| Global Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating the molecule's polarizability. |

Conformational Analysis and Potential Energy Surfaces

Conformational analysis involves studying the different spatial arrangements of a molecule (conformers) that can be interconverted by rotation about single bonds. For a molecule like this compound, the orientation of the carboxylic acid groups relative to the quinoline ring is of particular interest.

Computational methods can be used to calculate the potential energy surface of the molecule, which maps the energy of the molecule as a function of its geometry. By identifying the minima on this surface, the most stable conformers can be determined. This analysis provides insight into the flexibility of the molecule and the relative populations of different conformers at a given temperature.

Investigation of Noncovalent Interactions: Hydrogen Bonding and Van der Waals Forces

Noncovalent interactions play a critical role in determining the three-dimensional structure and properties of molecules in the solid state and in solution. libretexts.orggatech.edu For this compound, hydrogen bonding and van der Waals forces are particularly important.

The carboxylic acid groups are capable of forming strong hydrogen bonds, both intramolecularly (within the same molecule) and intermolecularly (between different molecules). nih.govnih.gov These interactions can significantly influence the crystal packing of the compound. nih.govnih.gov Computational studies can be used to model these hydrogen bonds and predict their strength and geometry.

Molecular Electrostatic Potential (MEP) and Nonlinear Optical (NLO) Properties

Theoretical and computational investigations into the specific electronic and optical properties of this compound are not extensively available in the current body of scientific literature. However, by examining computational studies on analogous quinoline derivatives, a general understanding of the anticipated Molecular Electrostatic Potential (MEP) and Nonlinear Optical (NLO) properties can be extrapolated. Density Functional Theory (DFT) is a common computational method used for such analyses in substituted quinolines. nih.govrsc.orgsemanticscholar.orgresearchgate.net

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) is a valuable tool in computational chemistry for visualizing the charge distribution of a molecule and predicting its reactivity. The MEP map illustrates the electrostatic potential on the surface of a molecule, identifying electrophilic and nucleophilic sites.

For a molecule like this compound, the MEP analysis is expected to reveal regions of negative potential (typically colored red or yellow) concentrated around the electronegative oxygen atoms of the two carboxylic acid groups and the nitrogen atom of the quinoline ring. These areas represent likely sites for electrophilic attack. Conversely, regions of positive potential (typically colored blue) are anticipated around the hydrogen atoms, particularly those of the carboxylic acid groups, indicating sites susceptible to nucleophilic attack. The methyl group at the 8-position would likely exhibit a region of relatively neutral potential.

While specific data for this compound is not available, a hypothetical representation of MEP data for a substituted quinoline dicarboxylic acid is presented in the table below for illustrative purposes.

Illustrative Molecular Electrostatic Potential Data for a Substituted Quinoline Dicarboxylic Acid

| Region of Molecule | Predicted Electrostatic Potential Range (kJ/mol) | Implication for Reactivity |

| Oxygen Atoms of Carboxylic Groups | -200 to -150 | High electron density, susceptible to electrophilic attack. |

| Nitrogen Atom of Quinoline Ring | -120 to -80 | Moderate electron density, potential site for electrophilic attack. |

| Hydrogen Atoms of Carboxylic Groups | +150 to +200 | High electron deficiency, susceptible to nucleophilic attack. |

| Aromatic Hydrogens | +50 to +100 | Moderate electron deficiency. |

| Methyl Group | -10 to +10 | Relatively neutral. |

Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are of significant interest for their potential applications in optoelectronics and photonics. mdpi.comspiedigitallibrary.org The NLO response of a molecule is related to its ability to alter the properties of light passing through it, which is governed by its molecular polarizability and hyperpolarizability. Computational methods, such as DFT, are frequently employed to predict the NLO properties of organic molecules like quinoline derivatives. semanticscholar.orgmdpi.com

For quinoline-based systems, the NLO properties are often associated with intramolecular charge transfer (ICT) from electron-donating groups to electron-accepting groups through a π-conjugated system. mdpi.com In this compound, the quinoline ring acts as a π-conjugated bridge. The carboxylic acid groups are electron-withdrawing, while the methyl group is weakly electron-donating. This arrangement could potentially give rise to NLO properties, although a comprehensive computational analysis would be required to quantify this.

Key parameters in NLO studies include the dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β). Larger values of these parameters generally indicate a stronger NLO response.

As specific NLO data for this compound is not found in the literature, an illustrative table of calculated NLO properties for a generic substituted quinoline derivative is provided below to demonstrate the type of data generated in such computational studies.

Illustrative Nonlinear Optical Properties for a Substituted Quinoline Derivative

| Property | Symbol | Illustrative Calculated Value | Unit |

| Dipole Moment | μ | 3.5 | Debye |

| Mean Polarizability | <α> | 25.8 x 10⁻²⁴ | esu |

| Anisotropy of Polarizability | Δα | 15.2 x 10⁻²⁴ | esu |

| First Hyperpolarizability | β_tot | 12.5 x 10⁻³⁰ | esu |

It is important to reiterate that the data presented in these tables are illustrative and not the result of actual experimental or computational studies on this compound. A dedicated theoretical investigation would be necessary to determine the precise MEP and NLO properties of this specific compound.

Based on a comprehensive search of available scientific literature, there is currently insufficient specific data regarding "this compound" to construct the detailed article as outlined in the user's request. The provided structure requires in-depth research findings on topics such as hydrogen-bonded organic frameworks, self-assembly mechanisms, specific noncovalent interactions, and crystal packing of this particular compound.

To fulfill this request, specific studies detailing the synthesis and analysis of supramolecular structures derived from this compound would be required. As this information is not presently available in the public domain, the article cannot be generated.

Applications in Catalysis and Advanced Materials Science

Catalytic Applications

The inherent electronic properties and coordination ability of the quinoline (B57606) ring system make it a valuable component in the design of catalysts. nih.govmdpi.com The presence of both a nitrogen atom and carboxylic acid groups in 8-Methylquinoline-2,4-dicarboxylic acid allows it to function effectively as a ligand, stabilizing metal centers and influencing the activity and selectivity of catalytic transformations.

Role of this compound as a Ligand in Homogeneous Catalysis

In homogeneous catalysis, ligands play a crucial role in modulating the properties of a metal catalyst. This compound is a highly preorganized ligand, meaning its structure is already arranged in a favorable conformation to bind with metal ions. The nitrogen atom of the quinoline ring and the oxygen atoms from the two carboxylate groups can coordinate with a metal center, forming stable chelate rings. This chelation effect enhances the stability of the resulting metal complex.

Ligands with dicarboxylic acid functionalities, such as 2,2′-biquinoline-4,4'-dicarboxylic acid and 1,10-phenanthroline-2,9-dicarboxylic acid, have been explored for their complexing properties with various metal ions. nih.govuncw.edu By analogy, this compound can act as a tridentate ligand, influencing the steric and electronic environment of the metal catalyst. This modulation is key to controlling the reaction's outcome, enhancing reaction rates, and directing the selectivity towards a desired product. For instance, in reactions involving metal complexes, the specific geometry enforced by the ligand can dictate which substrates can approach the metal center and in what orientation, thereby controlling regioselectivity.

C-H Activation and Functionalization Reactions Promoted by Quinoline-based Catalysts

Carbon-hydrogen (C-H) activation is a powerful strategy in organic synthesis that allows for the direct functionalization of otherwise inert C-H bonds, offering a more atom-economical and efficient route to complex molecules. mdpi.comnih.gov Quinoline derivatives are particularly effective scaffolds in this area, often utilizing the nitrogen atom as an internal directing group to guide a metal catalyst to a specific C-H bond. nih.gov

The process typically begins with the coordination of a transition metal (such as palladium, rhodium, or copper) to the quinoline's nitrogen atom. nih.gov This brings the metal center into close proximity to specific C-H bonds, facilitating their cleavage and the formation of a carbon-metal bond. This step, known as cyclometalation, is often regioselective. For 8-methylquinoline (B175542), the nitrogen atom directs the activation towards the C-H bonds of the 8-methyl group (a C(sp³)-H bond) or the C-H bond at the C8 position of the quinoline ring (a C(sp²)-H bond). nih.gov

Various functional groups can be introduced at the activated position, including aryl, alkyl, and amino groups. mdpi.comrsc.org The choice of metal catalyst is crucial for determining the site of functionalization and the type of bond formed.

| Metal Catalyst | Typical Functionalization Site | Type of Bond Formed | Reference |

| Palladium (Pd) | C2, C8 | C-C (Arylation, Alkenylation), C-Br, C-N | mdpi.comnih.govrsc.org |

| Rhodium (Rh) | C2, C4, C8 | C-C (Alkylation, Arylation), C-O | mdpi.comacs.org |

| Copper (Cu) | C2, C8 | C-N (Amination), C-S | mdpi.comnih.gov |

| Iron (Fe) | C2 | C-C (Alkenylation) | rsc.org |

| Cobalt (Co) | C8 | C-C (Olefination), C-N (Amidation) | rsc.org |

The presence of the dicarboxylic acid groups in this compound could further influence these reactions by providing an additional coordination site, potentially altering the regioselectivity or reactivity of the catalyst system.

Exploration in Aerobic Oxidation and Other Redox Transformations

Aerobic oxidation reactions, which use molecular oxygen from the air as the ultimate oxidant, are highly desirable from a green chemistry perspective. Quinoline-based ligands have been instrumental in developing catalysts for such transformations.

Significant research has demonstrated the ability of Palladium(II) complexes, particularly those derived from 2,6-pyridinedicarboxylic acid, to catalyze the regioselective aerobic oxidation of 8-methylquinolines. researchgate.net In these systems, the C(sp³)-H bonds of the 8-methyl group are selectively oxidized to form 8-quinolylmethyl acetates in high yields, with the corresponding 8-quinoline carboxylic acids as minor products. researchgate.net This transformation highlights the potential for catalysts to selectively functionalize the methyl group of the 8-methylquinoline core.

Furthermore, quinoline derivatives can participate in various other redox transformations. Copper-quinoline complexes, for example, have shown catalytic activity in the oxidation of catechols to o-quinones, mimicking the function of the catechol oxidase enzyme. mdpi.com The efficiency of this process depends on the chemical structure of the quinoline ligand and the nature of the copper salt used. mdpi.com Light-driven photoredox catalysis has also been employed for the selective carbonylation of quinolinium salts, using air as the oxidant to form quinolones. nih.gov The versatility of the quinoline scaffold in these redox reactions suggests that this compound could be a valuable ligand for designing new catalysts for selective oxidation processes.

Materials Science Applications

The rigid, planar structure and unique electronic properties of the quinoline ring make it an attractive building block for advanced functional materials. mdpi.com Derivatives like this compound are particularly promising as precursors for organic electronics and porous materials.

Building Block for Organic Light-Emitting Diodes (OLEDs) and Photovoltaic Cells (by analogy with related quinolines)

Quinoline derivatives are widely used in the field of organic electronics. nih.govmdpi.com One of the most famous examples is tris(8-hydroxyquinolinato)aluminum (Alq3), a benchmark material used as an electron-transporting and light-emitting layer in OLEDs due to its excellent stability and luminescence. researchgate.netresearchgate.net The success of Alq3 has spurred the development of a wide range of quinoline-based materials for OLEDs and organic photovoltaic cells (OPVs). nih.govresearchgate.net

The key properties that make quinoline derivatives suitable for these applications include:

High Electron Mobility: The electron-deficient nature of the pyridine (B92270) part of the quinoline ring facilitates efficient electron transport. bohrium.com

Thermal and Chemical Stability: The robust aromatic structure provides the stability needed for long device lifetimes. researchgate.net

Tunable Optoelectronic Properties: The quinoline core can be chemically modified with various functional groups to tune its absorption and emission spectra, as well as its energy levels (HOMO/LUMO), to optimize device performance. jinjingchemical.com

By analogy, this compound serves as a versatile precursor for such materials. The carboxylic acid groups can be esterified or converted into other functionalities to create new luminescent molecules or can be used to anchor the quinoline unit onto a polymer backbone or a semiconductor surface, as is done in dye-sensitized solar cells. nih.gov The 8-methyl group can enhance solubility and influence the thin-film morphology, which are critical factors for device fabrication and efficiency.

| Device Type | Role of Quinoline Derivative | Key Properties | Reference |

| OLED | Emitting Layer, Electron Transport Layer | High fluorescence, good thermal stability, electron mobility | mdpi.comresearchgate.netresearchgate.net |

| Photovoltaic Cell | Sensitizer (DSSC), Donor/Acceptor (OPV) | Strong light absorption, efficient charge generation, good photostability | nih.govnih.govjinjingchemical.com |

Precursor for Metal-Organic Frameworks (MOFs) and Porous Materials

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic molecules (linkers). wpi.edu Their high surface areas, tunable pore sizes, and chemically functionalizable surfaces make them promising for applications in gas storage, separation, and catalysis.

The essential requirement for an organic linker is the presence of multiple coordination sites that can bind to metal centers to build a one-, two-, or three-dimensional network. Carboxylic acids are among the most common functional groups used for this purpose. This compound, with its two carboxylate groups, is an ideal candidate to act as an organic linker.

The nitrogen atom of the quinoline ring can also participate in coordination, offering an additional binding site that can lead to more complex and potentially more robust framework topologies. The synthesis of MOFs using dicarboxylic acid linkers based on pyridine or quinoline scaffolds has been successfully demonstrated. For example, quinoline-2,6-dicarboxylic acid has been used to synthesize a luminescent zirconium-based MOF. nih.gov Similarly, 2,2′-bicinchoninic acid (a biquinoline dicarboxylic acid) has been used to create MOFs with catalytic activity. nih.gov These examples strongly suggest that this compound can be effectively employed as a building block to construct novel MOFs with tailored properties for specific applications.

Future Research Directions and Unexplored Avenues

Development of Novel and Efficient Synthetic Routes

Currently, a dedicated and optimized synthetic pathway for 8-methylquinoline-2,4-dicarboxylic acid is not well-documented in the scientific literature. Future research should prioritize the development of efficient and scalable synthetic methods. Classical quinoline (B57606) syntheses could be adapted for this purpose.

One of the most promising approaches is the Pfitzinger reaction , which involves the condensation of an isatin (B1672199) derivative with a carbonyl compound under basic conditions to yield quinoline-4-carboxylic acids. wikipedia.orgresearchgate.net To synthesize the target molecule, a potential route could involve the reaction of a 7-methylisatin (B72143) with pyruvate, although this would require subsequent oxidation at the 2-position, a non-trivial step. A more direct, albeit hypothetical, Pfitzinger-type approach could explore the reaction of 7-methylisatin with a dicarbonyl synthon that would lead to the formation of both carboxylic acid groups in a single cascade.

Another classical method, the Doebner-von Miller reaction , utilizes anilines and α,β-unsaturated carbonyl compounds. nih.govwikipedia.org Adapting this reaction would likely involve o-toluidine (B26562) as the aniline (B41778) source, but would require a specialized α,β-unsaturated dicarbonyl compound to generate the desired 2,4-dicarboxylic acid substitution pattern, representing a significant synthetic challenge.

Future work should focus on modular, high-yield routes that allow for facile preparation of the target compound and its derivatives. Exploring modern, metal-free, or nanocatalyzed green protocols could also lead to more environmentally benign and efficient syntheses. acs.org

Table 1: Potential Synthetic Routes for Quinoline Dicarboxylic Acids

| Reaction Name | Precursors | Potential for Target Compound | Key Challenges |

|---|---|---|---|

| Pfitzinger Reaction | Isatin derivative + Carbonyl Compound | High: 7-methylisatin could be a key starting material. wikipedia.org | Requires a suitable dicarbonyl partner and potentially a subsequent oxidation step. |

| Doebner Reaction | Aniline + Aldehyde + Pyruvic Acid | Moderate: Forms quinoline-4-carboxylic acids. nih.gov | Would require significant modification to introduce the second carboxyl group at the 2-position. |

| Doebner-von Miller Reaction | Aniline + α,β-Unsaturated Carbonyl | Moderate: Highly versatile for substituted quinolines. wikipedia.org | Finding a suitable α,β-unsaturated precursor for the 2,4-dicarboxy pattern is non-trivial. |

| Friedländer Synthesis | o-aminobenzaldehyde + Compound with α-methylene group | Moderate to High | Requires synthesis of a functionalized o-aminobenzaldehyde and a specific dicarbonyl compound. |

Exploration of Diverse Coordination Complexes and Their Physicochemical Properties

The true potential of this compound likely lies in its function as a multidentate ligand for constructing coordination polymers and metal-organic frameworks (MOFs). The parent compound, quinoline-2,4-dicarboxylic acid, has already been shown to form robust, three-dimensional coordination polymers with lanthanide ions such as Nd(III), Eu(III), and Tb(III). nih.gov In these structures, the ligand demonstrates remarkable versatility, adopting various coordination modes and acting as a bridging-chelating building block. nih.gov

Future research should systematically explore the coordination chemistry of the 8-methyl derivative with a wide range of metal ions, including:

Lanthanides (Ln³⁺): Building on existing work with the parent ligand, complexes with the 8-methyl derivative could exhibit unique luminescent properties. The methyl group may subtly alter the ligand field around the lanthanide ion, potentially enhancing quantum yields or shifting emission wavelengths, which is crucial for applications in sensors and optoelectronics. nih.govrsc.org

Transition Metals (e.g., Cu²⁺, Zn²⁺, Co²⁺): These metals could form complexes with interesting magnetic, catalytic, or porous properties. The nitrogen atom and two carboxylate groups offer a rich coordination environment for creating diverse structural motifs.

s-block and d-block metals (e.g., Sr²⁺, Y³⁺, Cd²⁺): These metals can form robust MOFs, and investigating their complexes with this ligand could yield new materials with potential applications in catalysis or separation.

Advanced Computational Modeling for Structure-Property Relationships

To accelerate the discovery and design of new materials based on this compound, advanced computational modeling should be employed. Density Functional Theory (DFT) is a powerful tool for predicting the geometric and electronic structures of molecules and their metal complexes. nih.govrsc.org

Future computational studies should focus on:

Ligand Properties: Calculating the HOMO-LUMO energy gap, molecular electrostatic potential (MEP), and other quantum chemical descriptors to understand the reactivity and coordination preferences of the free ligand.

Complex Simulation: Modeling the structures of hypothetical coordination complexes with various metal ions to predict their stability, coordination geometry, and electronic properties. This can help prioritize synthetic targets.

Structure-Property Relationships: Correlating computed structural features (e.g., bond lengths, bond angles, crystal packing) with predictable physicochemical properties such as luminescence, magnetic behavior, and catalytic activity. nih.govacs.org For instance, time-dependent DFT (TD-DFT) can be used to predict the absorption and emission spectra of potential lanthanide complexes, guiding the development of new phosphors. nih.gov

These theoretical investigations can provide profound insights into how the methyl group at the 8-position influences the ligand's behavior, offering a rational design strategy for new functional materials and reducing the need for extensive trial-and-error synthesis.

Integration into Hybrid Materials and Nanostructures

Beyond discrete coordination complexes, this compound is an ideal candidate for integration into advanced hybrid materials and nanostructures. The dicarboxylic acid functionality provides two anchor points for covalent or non-covalent attachment to other material components.

Unexplored avenues in this area include:

Functionalized Nanoparticles: The ligand could be grafted onto the surface of magnetic (e.g., Fe₃O₄) or plasmonic (e.g., Au, Ag) nanoparticles. The resulting hybrid materials could combine the properties of the nanoparticle core with the metal-chelating or luminescent capabilities of the quinoline ligand, leading to applications in targeted drug delivery, bio-imaging, or catalysis. nih.gov

Graphene and Carbon Nanotube Composites: Closely related quinoline dicarboxylic acids have been successfully used to modify graphene hydrogels to create high-performance materials for supercapacitors. acs.org Similarly, this compound could be integrated with graphene oxide or carbon nanotubes through π-π stacking and covalent bonding. Such composites could be explored for applications in energy storage, sensors, or conductive films.

Polymer-Based Hybrids: The dicarboxylic acid can be used as a monomer or cross-linker in polymerization reactions to incorporate the quinoline unit into polymer backbones. This could yield polymers with enhanced thermal stability, metal-ion sensing capabilities, or specific optical properties.

The exploration of these hybrid systems represents a significant step towards translating the molecular properties of this compound into macroscopic, functional devices and materials.

Q & A

Basic Research Questions

What are the common synthetic routes for 8-Methylquinoline-2,4-dicarboxylic acid, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis typically involves cyclization of substituted aniline precursors with dicarbonyl reagents. For example, reacting 8-methylquinoline derivatives with dicarboxylic acid anhydrides under acidic conditions (e.g., polyphosphoric acid) can yield the target compound . Optimization includes:

- Catalyst Selection: Lewis acids (e.g., ZnCl₂) improve cyclization efficiency.

- Temperature Control: Maintaining 120–140°C prevents side reactions like decarboxylation .

- Purification: Recrystallization in ethanol/water mixtures enhances purity, monitored via HPLC .

What spectroscopic and crystallographic techniques validate the structure of this compound?

Methodological Answer:

- ¹H/¹³C NMR: Assign peaks for methyl (δ ~2.5 ppm) and carboxylic protons (broad δ ~12–14 ppm). Quinoline ring protons appear as multiplet signals (δ 7.5–9.0 ppm) .

- X-ray Crystallography: SHELX programs refine crystal structures, confirming substituent positions (e.g., methyl at C8, carboxyl groups at C2/C4). Hydrogen-bonding networks between carboxyl groups are critical for lattice stability .

- FT-IR: Carboxylic O-H stretches (~2500–3300 cm⁻¹) and C=O vibrations (~1680 cm⁻¹) confirm functional groups .

Advanced Research Questions

How do substituent positions (methyl at C8, carboxyl at C2/C4) influence reactivity and biological activity?

Methodological Answer:

- Electronic Effects: The methyl group at C8 sterically shields the quinoline ring, reducing electrophilic substitution at adjacent positions. Carboxyl groups at C2/C4 enhance hydrogen-bonding capacity, critical for enzyme inhibition (e.g., binding to cyclooxygenase active sites) .

- Comparative Studies: Derivatives lacking the C8 methyl (e.g., quinoline-2,4-dicarboxylic acid) show lower antimicrobial activity, highlighting the methyl group’s role in membrane penetration .

- Structure-Activity Relationships (SAR): Use molecular docking (e.g., AutoDock Vina) to simulate interactions with target proteins like DNA gyrase .

How can contradictions in reported biological activities (e.g., antimicrobial vs. anti-inflammatory) be resolved?

Methodological Answer:

- Control Experiments: Test purity via elemental analysis and LC-MS to rule out impurities (e.g., tetrahydroquinoline byproducts) as contributors to variability .

- Assay Standardization: Use consistent bacterial strains (e.g., E. coli ATCC 25922) and cell lines (e.g., RAW 264.7 macrophages) to compare anti-inflammatory (NO inhibition) and antimicrobial (MIC) endpoints .

- Metabolite Screening: Identify degradation products (e.g., decarboxylated derivatives) under physiological conditions using LC-QTOF-MS .

What computational strategies predict the compound’s role in metal-organic frameworks (MOFs) or enzyme inhibition?

Methodological Answer:

- MOF Design: Density Functional Theory (DFT) calculates binding energies between carboxylate groups and metal nodes (e.g., Zr⁶ clusters), predicting framework stability. High carboxylate denticity favors robust MOFs .

- Enzyme Docking: Molecular dynamics simulations (e.g., GROMACS) model interactions with enzymes like ligase I (LigI). Pyridine-2,4-dicarboxylic acid’s inhibition mechanism (Ki ~75 μM) suggests analogous competitive binding for the quinoline derivative .

How does alkaline stability impact applications in drug delivery or catalysis?

Methodological Answer:

- Stability Testing: Incubate the compound in KOD/D₂O (pH 12–14) and monitor degradation via ¹H NMR. Carboxylate deprotonation at high pH enhances solubility but may reduce membrane permeability .

- Coordination Chemistry: In basic conditions, the dicarboxylate form chelates metals (e.g., Cu²⁺), enabling use in heterogeneous catalysis. Monitor coordination shifts via UV-Vis (e.g., λ ~300 nm for Cu complexes) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.